molecular formula C18H18N2O4 B11947372 N-Cyclopentyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide CAS No. 853351-41-4

N-Cyclopentyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide

Cat. No.: B11947372
CAS No.: 853351-41-4
M. Wt: 326.3 g/mol
InChI Key: KPDWBIYGDMIREP-PKNBQFBNSA-N
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Description

N-Cyclopentyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a synthetic acrylamide derivative featuring a cyclopentyl group attached to the amide nitrogen, a furan ring substituted at the 5-position with a 3-nitrophenyl group, and an acrylamide linker. The 3-nitrophenyl group contributes electron-withdrawing effects, which may influence reactivity and binding interactions, while the cyclopentyl substituent could modulate lipophilicity and steric bulk compared to other N-alkyl/aryl groups .

Properties

CAS No.

853351-41-4

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

(E)-N-cyclopentyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C18H18N2O4/c21-18(19-14-5-1-2-6-14)11-9-16-8-10-17(24-16)13-4-3-7-15(12-13)20(22)23/h3-4,7-12,14H,1-2,5-6H2,(H,19,21)/b11-9+

InChI Key

KPDWBIYGDMIREP-PKNBQFBNSA-N

Isomeric SMILES

C1CCC(C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1CCC(C1)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of N-Cyclopentyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide typically involves a multi-step process. One common method includes the radical bromination of a precursor compound followed by a series of reactions to introduce the furan and nitrophenyl groups . Industrial production methods may vary, but they generally involve similar steps with optimization for scale and yield.

Chemical Reactions Analysis

N-Cyclopentyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structure and Composition

N-Cyclopentyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide has the following chemical structure:

  • Molecular Formula: C18H18N2O4
  • Molecular Weight: 342.35 g/mol
  • CAS Number: 853351-49-2

The compound features a cyclopentyl group, a furan ring with a nitrophenyl substituent, and an acrylamide moiety, contributing to its unique reactivity and potential applications.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. The following are key findings from recent studies:

  • Anticancer Activity: Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related furan derivatives have shown their ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
  • Chemopreventive Properties: The compound may possess chemopreventive qualities by modulating antioxidant responses. Analogous compounds have demonstrated the ability to enhance the expression of detoxifying enzymes, thereby reducing cellular damage induced by carcinogens .

Materials Science

The compound's unique structure lends itself to various applications in materials science:

  • Polymer Chemistry: this compound can serve as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under environmental stressors.

Environmental Science

Research suggests that derivatives of this compound may play a role in environmental remediation:

  • Adsorption Studies: Compounds with similar functional groups have been evaluated for their ability to adsorb pollutants from water sources. Their efficacy in capturing heavy metals and organic contaminants has been documented, indicating potential applications in water purification technologies.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of furan-based acrylamides. The results demonstrated that these compounds could inhibit tumor growth in vivo, highlighting their potential as therapeutic agents against specific cancer types .

Case Study 2: Polymer Development

Research conducted at a leading polymer institute investigated the use of this compound as a building block for high-performance polymers. The resulting materials exhibited superior mechanical properties compared to traditional polymers, making them suitable for industrial applications .

Data Tables

Study ReferenceFocus AreaKey Findings
Journal of Medicinal Chemistry Anticancer ActivityInduced apoptosis in cancer cell lines
Polymer Institute Study Polymer DevelopmentEnhanced mechanical properties in synthesized polymers

Mechanism of Action

The mechanism of action of N-Cyclopentyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acrylamide Nitrogen

The N-substituent in acrylamide derivatives significantly impacts physicochemical and biological properties. Key comparisons include:

Compound Name N-Substituent Key Properties/Activities Reference
N-Cyclopentyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide Cyclopentyl Hypothesized balanced lipophilicity
(2E)-N-(2-Methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]acrylamide 2-Methylphenyl Structural analog; no activity data
(2E)-3-[5-(2-Chlorophenyl)furan-2-yl]-N-[2-(trifluoromethyl)phenyl]acrylamide 2-Trifluoromethylphenyl Enhanced electronic effects from CF3
2-Cyano-N-methyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide Methyl + cyano Potential protease inhibition (inferred)

Key Observations :

  • Cyano-containing analogs () exhibit distinct electronic profiles, possibly enhancing electrophilic reactivity for covalent binding .
Variations in Furan Substituents

The position and nature of substituents on the furan-attached phenyl ring influence electronic and steric properties:

Compound Name Phenyl Substituent Key Findings Reference
This compound 3-Nitrophenyl Electron-withdrawing meta-nitro group
3-Benzyl-2-{(E)-2-[5-(4-nitrophenyl)furan-2-yl]vinyl}-1,3-benzothiazolium bromide (7c) 4-Nitrophenyl Para-nitro enhances conjugation
3-Benzyl-2-{(E)-2-[5-(2-nitrophenyl)furan-2-yl]vinyl}-1,3-benzothiazolium bromide (7e) 2-Nitrophenyl Ortho-nitro induces steric hindrance

Key Observations :

  • The 3-nitrophenyl group in the target compound may provide a balance between electronic effects and steric accessibility compared to 2- or 4-nitro isomers .

Key Observations :

  • Antinociceptive activity in furan/thiophene acrylamides () highlights possible neurological applications .

Key Observations :

  • Reaction times for nitrophenyl-furan derivatives range from 75–130 minutes, with higher yields for meta-substituted compounds (e.g., 86% for 7d) .
  • Melting points correlate with substituent polarity; nitro groups increase melting points compared to alkylated analogs .

Biological Activity

N-Cyclopentyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide (CAS Number: 853351-41-4) is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, summarizing its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes:

  • Cyclopentyl group : Contributes to the compound's hydrophobic characteristics.
  • Furan ring : Enhances reactivity and biological activity due to its electron-rich nature.
  • Nitrophenyl substituent : Imparts potential for interactions with biological targets.

The molecular formula of this compound is C18H18N2O4C_{18}H_{18}N_{2}O_{4}, with a molecular weight of approximately 326.3 g/mol .

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit various microbial strains, although specific mechanisms remain to be fully elucidated.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
  • Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : Similar compounds have been identified as GSK-3 inhibitors, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's and metabolic disorders such as diabetes .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have indicated that it may interact with GSK-3, leading to altered cellular functions. The following table summarizes key findings from various studies:

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialDisc diffusion methodInhibition of bacterial growth observed
GSK-3 InhibitionEnzyme assayIC50 values in the micromolar range
Anti-inflammatoryCytokine assayReduced levels of TNF-alpha and IL-6

Molecular Dynamics Simulations

Molecular dynamics simulations have provided insights into the binding interactions of this compound with its biological targets. These simulations suggest stable interactions between the compound and key residues within the active sites of enzymes like GSK-3, indicating a favorable binding mode that could be exploited for drug design .

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